3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
CAS No.: 1227594-89-9
Cat. No.: VC2677412
Molecular Formula: C6H3F4NO
Molecular Weight: 181.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227594-89-9 |
|---|---|
| Molecular Formula | C6H3F4NO |
| Molecular Weight | 181.09 g/mol |
| IUPAC Name | 3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) |
| Standard InChI Key | CUVQCPUTFJFSFU-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1C(F)(F)F)F |
| Canonical SMILES | C1=CNC(=O)C(=C1C(F)(F)F)F |
Introduction
Chemical Identity and Structure
3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative that exists as a solid at room temperature. The compound features a pyridine ring with multiple fluorine substitutions that significantly influence its chemical behavior and applications.
Identification Data
The compound can be identified through various systematic and alternative nomenclatures as listed in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1227594-89-9 |
| IUPAC Name | 3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one |
| Common Synonyms | 3-Fluoro-4-(trifluoromethyl)pyridin-2-ol; 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine; doravirine-001 |
| Molecular Formula | C₆H₃F₄NO |
| Molecular Weight | 181.09 g/mol |
| Standard InChI | InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) |
| Standard InChIKey | CUVQCPUTFJFSFU-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1C(F)(F)F)F |
| European Community (EC) Number | 894-445-5 |
| PubChem Compound ID | 53435090 |
The compound's structure includes a pyridine ring with a carbonyl group at position 2, fluorine at position 3, and a trifluoromethyl group at position 4 .
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of this compound is largely influenced by the presence of multiple fluorine atoms, particularly the trifluoromethyl group at position 4 and the fluorine at position 3. These electron-withdrawing groups significantly affect the electronic distribution across the pyridine ring.
Key chemical characteristics include:
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The carbonyl group at position 2 can exist in tautomeric forms (lactam-lactim tautomerism)
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Enhanced electrophilicity at specific positions due to the electron-withdrawing effects of fluorine
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Potential for nucleophilic substitution reactions, particularly at the C-3 position where the fluorine atom is attached
Synthesis Methods
Oxidation-Rearrangement Route
One established synthetic route involves the oxidation of 3-fluoro-4-(trifluoromethyl)pyridine followed by rearrangement:
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Oxidation of 3-fluoro-4-(trifluoromethyl)pyridine with hydrogen peroxide and methyltrioxorhenium(VII) catalyst to form the corresponding N-oxide
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Rearrangement using trifluoroacetic anhydride at elevated temperature
The detailed procedure involves:
"A solution of 3-fluoro-4-(trifluoromethyl)pyridine (5.00 g; 30.3 mmol) in CH₂Cl₂ (10 mL) was cooled to 0°C, then methyltrioxorhenium(VII) (0.062 g; 0.249 mmol) and hydrogen peroxide (30%; 6.2 mL; 61 mmol) were added and the mixture was warmed to room temperature. After stirring for 2 hours, the reaction was quenched by the addition of MnO₂ (5 mg) and 30 minutes additional stirring. The N-oxide (3.70 g; 20.4 mmol) was dissolved in trifluoroacetic anhydride (21.6 mL; 153 mmol) in a hydrogenation bomb and heated to 85°C for 15 hours. After cooling to 0°C, water was added, followed by solid K₂CO₃ until pH 9. Purification by column chromatography provided the title compound as a pink solid."
Alternative Synthetic Approaches
Alternative approaches to fluorinated pyridines similar to the target compound have been reported in the literature, including:
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Chlorine/fluorine exchange using trichloromethylpyridine
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Construction of a pyridine ring from trifluoromethyl-containing building blocks
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Direct introduction of a trifluoromethyl group using trifluoromethyl copper species via substitution reactions with halopyridines
These methods represent general approaches to trifluoromethylpyridine derivatives, which can be further transformed to obtain the target 2(1H)-one structure.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectral data provides valuable information about the structural configuration of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one:
¹H NMR (400 MHz, Acetone): δ 11.48 (s, 1H); 7.55 (d, J=7.1 Hz, 1H); 6.39 (t, J=6.2 Hz, 1H)
The signal at δ 11.48 corresponds to the NH proton, while the signals at δ 7.55 and δ 6.39 are attributed to the aromatic protons at positions 6 and 5 of the pyridine ring, respectively.
Mass Spectrometry
Mass spectrometric analysis typically shows the molecular ion peak at m/z 181.09, corresponding to the molecular formula C₆H₃F₄NO. The fragmentation pattern often displays characteristic losses of fluorine atoms and the trifluoromethyl group.
Applications and Significance
Pharmaceutical Applications
The compound 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one serves as a valuable intermediate in pharmaceutical synthesis, particularly as a precursor in the development of:
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Antiviral agents - The compound is associated with doravirine (as "doravirine-001"), suggesting its role in antiviral drug development
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Various heterocyclic compounds with potential biological activities
The trifluoromethylpyridine fragment is increasingly important in drug discovery due to the unique properties conferred by fluorine substitution, including:
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Enhanced metabolic stability
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Improved binding affinity with target proteins
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Altered physicochemical properties for better bioavailability
Agricultural Applications
Trifluoromethylpyridine derivatives, including compounds related to 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one, have significant applications in agrochemical development:
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Active ingredients in crop protection products
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Building blocks for herbicides, fungicides, and insecticides
More than 50% of pesticides launched in the last two decades contain fluorine, and approximately 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group, highlighting the importance of this structural motif .
Chemical Building Block
The compound serves as a versatile synthetic intermediate in organic chemistry:
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Derivatization through nucleophilic substitution at the C-3 position
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Functionalization of the pyridone nitrogen
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Mitsunobu coupling reactions to form ethers as demonstrated in the following reaction:
"tert-butyl ethyl(1-((1r,4r)-4-hydroxycyclohexyl)-3-(oxazol-2-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)carbamate (50 mg, 0.12 mmol) was dissolved in THF (1 mL) and 3-fluoro-4-(trifluoromethyl)pyridin-2-ol (63.5 mg, 0.35 mmol) and PPh₃ (92 mg, 0.35 mmol) were added, followed by DIAD (0.069 mL, 0.35 mmol) and stirred overnight."
Reaction Chemistry
Nucleophilic Substitution Reactions
The fluorine at the C-3 position can undergo nucleophilic aromatic substitution reactions with various nucleophiles due to the activation by the electron-withdrawing trifluoromethyl group at C-4. This reactivity pattern enables the synthesis of diverse derivatives with modified properties.
N-Alkylation Reactions
The pyridone nitrogen can be alkylated to produce N-substituted derivatives with altered properties:
"5-(chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (8-4; 68 mg; 0.373 mmol) was then added, and the mixture was stirred for 2 hours at room temperature. The mixture was diluted with water, and extracted with CH₂Cl₂."
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